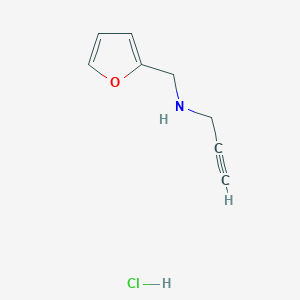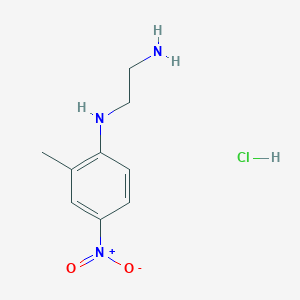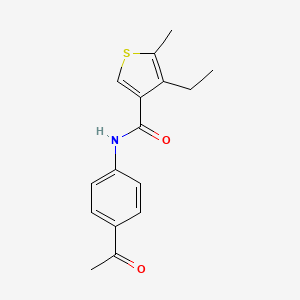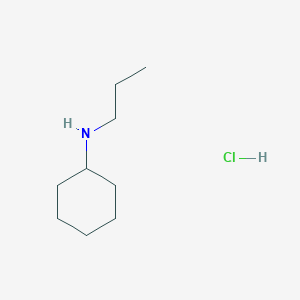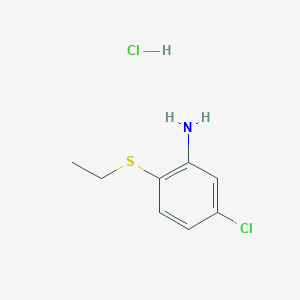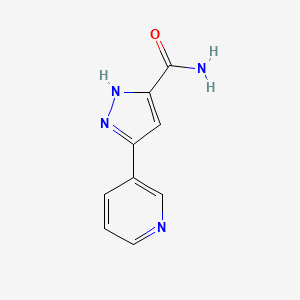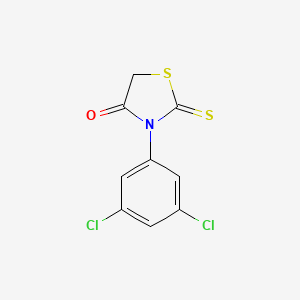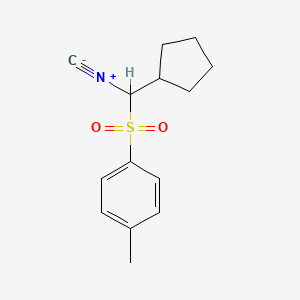
1-Ciclopentil-1-tosilmetil isocianuro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C14H17NO2S and a molecular weight of 263.36 g/mol . This compound is characterized by the presence of a cyclopentyl group, a tosylmethyl group, and an isocyanide functional group. It is primarily used in research settings, particularly in the field of proteomics .
Aplicaciones Científicas De Investigación
1-Cyclopentyl-1-tosylmethyl isocyanide is widely used in scientific research, particularly in the following areas:
Métodos De Preparación
The synthesis of 1-Cyclopentyl-1-tosylmethyl isocyanide typically involves the reaction of cyclopentylmethylamine with tosyl chloride to form the corresponding tosylmethyl derivative. This intermediate is then treated with a suitable isocyanide reagent under controlled conditions to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
1-Cyclopentyl-1-tosylmethyl isocyanide undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include nitriles, primary amines, and substituted derivatives.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-1-tosylmethyl isocyanide involves its ability to act as a nucleophile and participate in various cycloaddition reactions. The isocyanide group is highly reactive and can form stable complexes with electrophilic species, facilitating the formation of diverse chemical structures . The molecular targets and pathways involved in these reactions are primarily related to the formation of heterocyclic compounds and the stabilization of protein-ligand complexes .
Comparación Con Compuestos Similares
1-Cyclopentyl-1-tosylmethyl isocyanide can be compared to other similar compounds such as:
Tosylmethyl isocyanide (TosMIC): Similar in structure but lacks the cyclopentyl group, making it less sterically hindered and more reactive in certain reactions.
Cyclohexyl isocyanide: Contains a cyclohexyl group instead of a cyclopentyl group, leading to differences in steric effects and reactivity.
Phenyl isocyanide: Contains a phenyl group, which significantly alters its electronic properties and reactivity compared to 1-Cyclopentyl-1-tosylmethyl isocyanide.
The uniqueness of 1-Cyclopentyl-1-tosylmethyl isocyanide lies in its combination of steric hindrance from the cyclopentyl group and the electron-withdrawing effects of the tosyl group, making it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
1-[cyclopentyl(isocyano)methyl]sulfonyl-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-11-7-9-13(10-8-11)18(16,17)14(15-2)12-5-3-4-6-12/h7-10,12,14H,3-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBRQNBTPMQAPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCC2)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
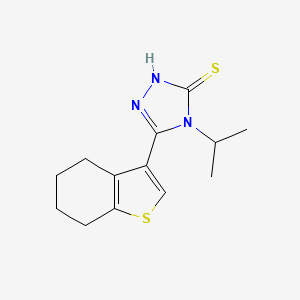
![[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride](/img/structure/B1318429.png)

